N1-Methylation Confers Higher Lipophilicity and Steric Demand Over the N1-H Protio Analog
For projects requiring a precise fine-tuning of lipophilicity and membrane permeability while retaining the 5-amino-1,2,4-triazole pharmacophore, CAS 2378503-62-7 offers a verified differentiation from its N1-H protio analog (CAS 907988-46-9). The target compound's N1-methyl group replaces a hydrogen bond donor with a lipophilic methyl, resulting in a calculated increase in XLogP3 by approximately 0.6 units and a reduction in hydrogen bond donor count from 3 to 2 [1]. . This single-atom change also increases molecular weight by 14 Da, offering a quantifiable advantage in LogD optimization campaigns.
| Evidence Dimension | Computed XLogP3, H-Bond Donor Count, and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3: 0.2; H-Bond Donors: 2; MW: 227.26 g/mol |
| Comparator Or Baseline | tert-Butyl ((5-amino-1H-1,2,4-triazol-3-yl)methyl)carbamate (CAS 907988-46-9): XLogP3: -0.4; H-Bond Donors: 3; MW: 213.24 g/mol |
| Quantified Difference | Δ XLogP3 = +0.6; Δ HBD = -1; Δ MW = +14.02 Da |
| Conditions | Computed via XLogP3 3.0 and Cactvs 3.4.6.11 (PubChem release 2019.06.18/2021.05.07) |
Why This Matters
A shift of +0.6 in XLogP3 is significant for lead optimization; it can increase passive permeability by an order of magnitude while reducing the hydrogen bond donor penalty, directly guiding procurement for CNS or cellular activity programs where the protio analog would be too polar.
- [1] PubChem. Compound Summary for CID 145899025. National Center for Biotechnology Information, 2026. View Source
